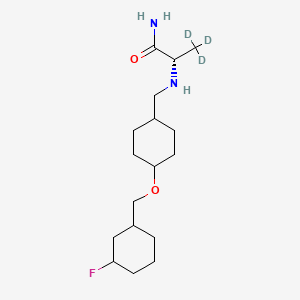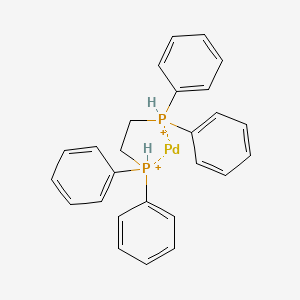
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium is a complex organophosphorus compound that features prominently in the field of coordination chemistry. This compound is known for its unique structural properties and its ability to form stable complexes with transition metals, particularly palladium. These properties make it a valuable ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium typically involves the reaction of diphenylphosphine with a suitable palladium precursor. One common method involves the use of palladium(II) chloride as the palladium source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the free phosphine ligand.
Substitution: The palladium center can undergo ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products
The major products formed from these reactions include phosphine oxides, free phosphine ligands, and various palladium complexes depending on the nature of the substituting ligand.
科学的研究の応用
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biologically relevant molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用機序
The mechanism by which 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The palladium center acts as a catalytic site, while the phosphine ligands stabilize the complex and modulate its reactivity.
類似化合物との比較
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar structural features.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: A nickel-based analog with similar coordination properties.
Dicyanomercury, 2-diphenylphosphaniumylethyl-diphenyl-phosphonium: A mercury-based compound with comparable ligand properties.
Uniqueness
What sets 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium apart is its exceptional stability and versatility as a ligand. Its ability to form stable complexes with palladium makes it particularly valuable in catalytic applications, where it can enhance the efficiency and selectivity of various chemical reactions.
特性
分子式 |
C26H26P2Pd+2 |
|---|---|
分子量 |
506.9 g/mol |
IUPAC名 |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/C26H24P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;/p+2 |
InChIキー |
ORXJXACEEPAZEJ-UHFFFAOYSA-P |
正規SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




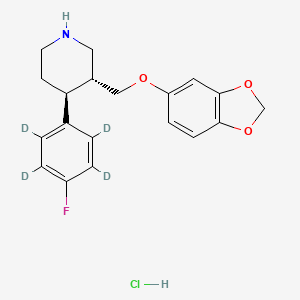
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
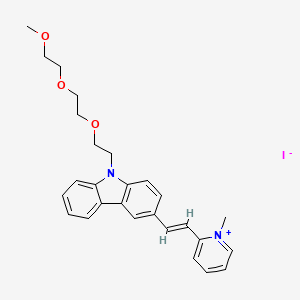
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
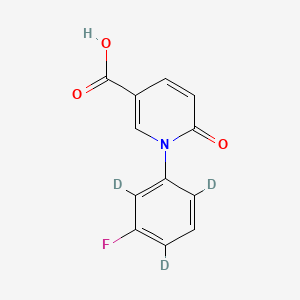
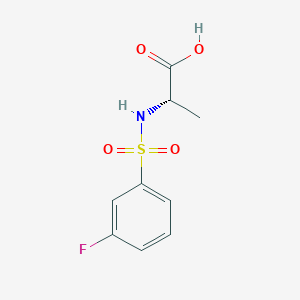
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)
